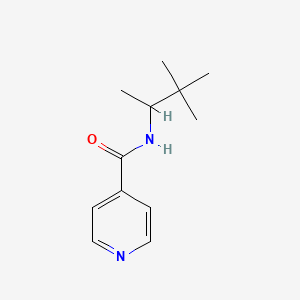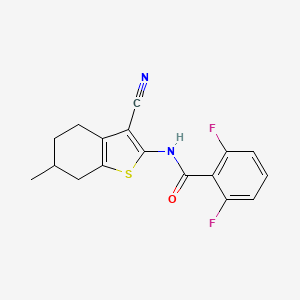![molecular formula C18H20N2O2S B4185183 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4185183.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide
Vue d'ensemble
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide, commonly known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK is a heterotrimeric protein complex consisting of a catalytic α-subunit and regulatory β- and γ-subunits. AMPK is activated by an increase in the AMP/ATP ratio, which occurs during metabolic stress, and plays a crucial role in maintaining cellular energy balance.
Mécanisme D'action
A-769662 activates N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide by binding to the γ-subunit of the enzyme and allosterically promoting phosphorylation of the catalytic α-subunit. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide activation leads to a cascade of downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide activation also leads to the inhibition of anabolic pathways, such as protein synthesis and lipogenesis, and the activation of catabolic pathways, such as autophagy.
Biochemical and Physiological Effects
A-769662 has been shown to have a wide range of biochemical and physiological effects. In addition to activating N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide, A-769662 has been shown to increase insulin sensitivity, reduce inflammation, and improve mitochondrial function. A-769662 has also been shown to protect against neuronal damage in models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages as a research tool. It is a potent and selective activator of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide, allowing for precise control of the cellular response. A-769662 is also stable and easy to handle, making it suitable for use in a wide range of experimental systems. However, A-769662 has some limitations as a research tool. It is relatively expensive and may have off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on A-769662. One area of interest is the development of novel N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide activators with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the role of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide activation in the pathogenesis of metabolic and neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide activators in clinical settings.
Applications De Recherche Scientifique
A-769662 has been widely used as a research tool to investigate the role of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide in cellular metabolism and disease. A-769662 has been shown to activate N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. A-769662 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide activation may have therapeutic potential in cancer treatment.
Propriétés
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-16(14-2-1-3-22-14)20-17-19-15(10-23-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,10-13H,4-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFFRIOZASXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4185102.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185104.png)
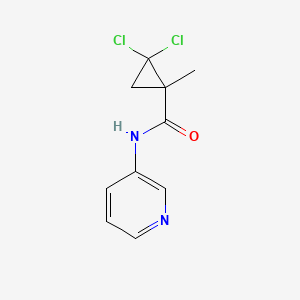
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185116.png)
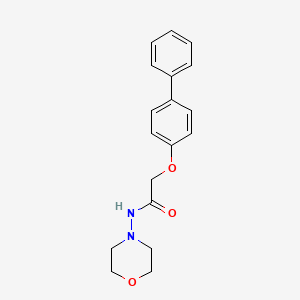
![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
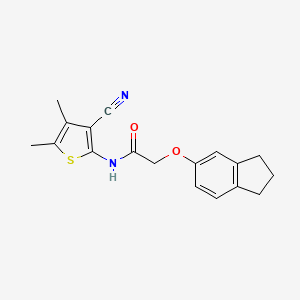
![1-[(5-methyl-3-isoxazolyl)carbonyl]azepane](/img/structure/B4185173.png)
![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)
![8-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185192.png)

![2-methyl-1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B4185206.png)
